molecular formula C15H17NO3S B11793332 2-(Furan-3-yl)-1-tosylpyrrolidine

2-(Furan-3-yl)-1-tosylpyrrolidine

Cat. No.: B11793332
M. Wt: 291.4 g/mol
InChI Key: RONLZZXKKREWLK-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-1-tosylpyrrolidine is a heterocyclic compound featuring a furan ring and a tosyl-protected pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-1-tosylpyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of furan derivatives with tosyl-protected amines. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-1-tosylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for carbonylation reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-3-carboxylates, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-1-tosylpyrrolidine involves its interaction with specific molecular targets. The furan ring and tosyl-protected pyrrolidine moiety can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-1-tosylpyrrolidine
  • 2-(Furan-3-yl)-1-mesylpyrrolidine
  • 2-(Furan-3-yl)-1-benzylpyrrolidine

Uniqueness

2-(Furan-3-yl)-1-tosylpyrrolidine is unique due to the presence of both the furan ring and the tosyl-protected pyrrolidine moiety. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

2-(furan-3-yl)-1-(4-methylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C15H17NO3S/c1-12-4-6-14(7-5-12)20(17,18)16-9-2-3-15(16)13-8-10-19-11-13/h4-8,10-11,15H,2-3,9H2,1H3

InChI Key

RONLZZXKKREWLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=COC=C3

Origin of Product

United States

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